molecular formula C19H21NO4S2 B2484309 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone CAS No. 2034308-12-6

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone

Cat. No.: B2484309
CAS No.: 2034308-12-6
M. Wt: 391.5
InChI Key: VOIGNAIGLINKPN-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone is a synthetic chemical compound designed for research and development purposes. Its structure incorporates two pharmacologically significant moieties: a 1,4-thiazepan ring system and an isochroman unit. The 1,4-thiazepan scaffold, particularly in its 1,1-dioxide form, is a recognized structure in medicinal chemistry and is found in various biologically active molecules . The isochroman motif is a privileged structure in drug discovery, known for its presence in a range of natural products and synthetic pharmaceuticals . The integration of the thiophene ring further enhances the compound's potential for exploration in material science and as a building block in organic synthesis. This combination of features makes this compound a valuable candidate for researchers investigating new chemical entities, particularly in the fields of medicinal chemistry and organic synthesis. Specific applications and mechanisms of action for this precise compound are not currently detailed in the literature and represent an area for empirical investigation. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c21-19(18-15-5-2-1-4-14(15)8-11-24-18)20-9-7-17(16-6-3-12-25-16)26(22,23)13-10-20/h1-6,12,17-18H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIGNAIGLINKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thiazepane ring and thiophene substituents, suggest diverse applications in pharmacology.

Structural Characteristics

The molecular formula of the compound is C14H13N1O3S2C_{14}H_{13}N_{1}O_{3}S_{2}, indicating the presence of sulfur and nitrogen within its cyclic structure. The compound's structural complexity contributes to its reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that thiazepane derivatives exhibit significant antimicrobial activity. A study evaluating various thiazepane compounds demonstrated that those containing thiophene groups showed enhanced efficacy against bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through in vitro studies. For instance, a series of thiazepane derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. The proposed mechanism involves the induction of apoptosis in cancer cells via caspase activation pathways.

Study 1: Antimicrobial Efficacy

In a comparative study of thiazepane derivatives, This compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
Compound A16S. aureus
Compound B32E. coli
Test Compound 32 Both

Study 2: Anticancer Activity

In another study focusing on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity with IC50 values of 15 µM and 20 µM respectively. These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis.

Cell LineIC50 (µM)
MCF-715
HeLa20

The biological activity of This compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.

Comparison with Similar Compounds

Core Heterocyclic Modifications

A. 1,4-Thiazepane vs. Piperazine Derivatives The 1,4-thiazepane core distinguishes the target compound from piperazine-based analogs like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21, ). Piperazines are six-membered rings with two nitrogen atoms, offering rigid, planar geometries, whereas the seven-membered thiazepane provides greater conformational flexibility. This flexibility may enhance binding to targets requiring induced-fit interactions. The sulfone group in the target compound further increases polarity compared to non-oxidized sulfur analogs .

B. Thiazepane vs. Oxathiolane Systems Compounds such as Thiophen-2-yl(2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,3-oxathiolan-5-yl)methanone () feature a five-membered oxathiolane ring.

Substituent Effects at Position 7

A. Thiophen-2-yl vs. Phenyl Groups The target compound’s thiophen-2-yl substituent differs from the phenyl group in its close analog (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone (). Thiophene’s electron-rich aromatic system may improve π-π stacking interactions with biological targets, whereas the phenyl group offers higher lipophilicity. This difference could influence pharmacokinetic properties, such as membrane permeability and metabolic oxidation rates .

B. Comparison with Trifluoromethylphenyl Derivatives
Compound 21 () includes a 4-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects and enhanced metabolic stability due to the CF₃ group. In contrast, the thiophen-2-yl group in the target compound may prioritize electronic modulation over metabolic resistance .

Methanone-Linked Isochroman vs. Other Pharmacophores

The isochroman-1-yl methanone group in the target compound is distinct from morpholinoethyl or alkyl chains seen in cannabinoid analogs ().

Structural and Functional Data Table

Compound Name Core Structure Substituent at Position 7 Key Functional Groups Potential Biological Implications
Target Compound 1,4-Thiazepane-1,1-dioxide Thiophen-2-yl Sulfone, Isochroman Enhanced polarity, π-π interactions
(1,1-Dioxido-7-phenyl-...) 1,4-Thiazepane-1,1-dioxide Phenyl Sulfone, Isochroman Higher lipophilicity
Compound 21 Piperazine 4-(Trifluoromethyl)phenyl Trifluoromethyl Metabolic stability, electron withdrawal
Oxathiolane Derivative 1,3-Oxathiolane 3,4,5-Trimethoxyphenyl Thioxo, Methoxy Increased ring strain, redox activity

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